L-ribofuranose

Übersicht

Beschreibung

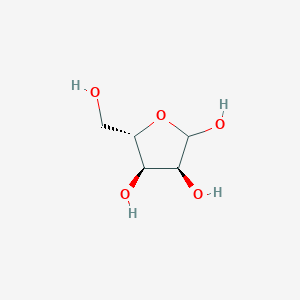

L-ribofuranose is a simple sugar and carbohydrate with the molecular formula C5H10O5 . It is an unnatural sugar that was first prepared by Emil Fischer and Oscar Piloty in 1891 . The naturally-occurring form, D-ribose, is a component of the ribonucleotides from which RNA is built, making it necessary for coding, decoding, regulation, and expression of genes .

Synthesis Analysis

This compound has been synthesized and studied in terms of its conformational preferences . It has been found that L-DNA is chemically compatible with the D-form of DNA, allowing for the synthesis of chimeric molecules .Molecular Structure Analysis

The molecular structure of this compound includes a total of 20 bonds. There are 10 non-H bonds, 1 rotatable bond, 1 five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The equilibrium and non-equilibrium furanose selection in the ribose isomerisation network has been studied . A combination of NMR measurements and statistical mechanics modelling has been used to predict a population inversion between furanose and pyranose at equilibrium at high temperatures .Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H10O5, an average mass of 150.130 Da, and a monoisotopic mass of 150.052826 Da .Wissenschaftliche Forschungsanwendungen

1. Structural and Dynamic Properties of Nucleic Acids

Locked nucleic acid (LNA) modifications, which involve a -O-CH2- linkage in the furanose sugar of nucleic acids, including 2'-O,4'-C-methylene-α-L-ribofuranose (α-L-LNA), have been studied for their influence on the structure, stability, and solvation properties of RNA and DNA duplexes. These modifications lead to increased melting temperatures and have implications in antisense therapy (Suresh & Priyakumar, 2013).

2. Pharmacological Properties

Research on α-D-ribofuranose derivatives has revealed potential anti-inflammatory and analgesic activities. These derivatives, derived from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, have shown significant biological properties in both in vitro and in vivo tests, including effects on pain and inflammation (Rahman et al., 2020).

3. Nucleic Acid Conformation and Function

Modifications in the ribofuranose part of nucleic acids, such as in L-ribofuranose, have been shown to affect nucleic acid conformation and function. These changes have implications for ligand recognition, binding, and enzymatic activity, essential for understanding nucleic acid behavior and design (Evich, Spring-Connell, & Germann, 2017).

4. Antiproliferative Agents

This compound nucleoside analogues have been synthesized and evaluated for their antiproliferative activity. Molecular docking studies suggest that these compounds can act as potential inhibitors against certain receptors, indicating their use in cancer therapy (Atay, Tilki, & Dede, 2018).

5. Therapeutic and Diagnostic Applications

Studies on “all LNA” duplexes, containing 2′-O,4′-C-methylene-β-D-ribofuranose, have shown unique nucleic acid geometries. These geometries contribute to enhanced bio- and thermostability, making LNA-modified nucleic acids suitable for therapeutic and diagnostic applications (Foerster et al., 2012).

Eigenschaften

IUPAC Name |

(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-OWMBCFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473022 | |

| Record name | L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41546-21-8 | |

| Record name | L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)

![4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1624746.png)

![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)